N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide
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Overview
Description
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a tetrahydroquinoline ring system, a propionyl group, and a cyclohexanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide typically involves the following steps:
Formation of the Tetrahydroquinoline Ring: The tetrahydroquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Propionyl Group: The propionyl group can be introduced via acylation using propionyl chloride in the presence of a base such as pyridine.
Sulfonamide Formation: The final step involves the reaction of the intermediate with cyclohexanesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide
- N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide
- N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide
Uniqueness
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)cyclohexanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-2-18(21)20-12-6-7-14-13-15(10-11-17(14)20)19-24(22,23)16-8-4-3-5-9-16/h10-11,13,16,19H,2-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPNHCOXIRSWJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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